molecular formula C38H69NO16 B1616884 Erythromycin, carbonate (ester) CAS No. 54579-17-8

Erythromycin, carbonate (ester)

Numéro de catalogue: B1616884
Numéro CAS: 54579-17-8
Poids moléculaire: 796 g/mol
Clé InChI: ZWCGOSCDWAAFKK-YZPBMOCRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Erythromycin, carbonate (ester) is a useful research compound. Its molecular formula is C38H69NO16 and its molecular weight is 796 g/mol. The purity is usually 95%.
BenchChem offers high-quality Erythromycin, carbonate (ester) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Erythromycin, carbonate (ester) including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antibacterial Activity

Erythromycin A 11,12-carbonate exhibits significant antibacterial activity against various pathogens, particularly Streptococcus pneumoniae. Research indicates that derivatives of erythromycin carbonate demonstrate improved efficacy against both erythromycin-susceptible and resistant strains. For instance:

  • Synthesis and Testing : A series of new 4"-O-carbamates of erythromycin A 11,12-cyclic carbonate were synthesized and evaluated. These compounds showed favorable activity against S. pneumoniae, with some exhibiting up to 133-fold higher activity compared to their precursors .
  • Resistance Mechanisms : The enhanced activity of these derivatives against resistant strains is attributed to structural modifications that improve tissue penetration and reduce toxicity .

Formulation Advancements

Recent studies have focused on developing advanced drug delivery systems utilizing erythromycin carbonate:

  • Prolonged Release Formulations : Research has shown that erythromycin can be formulated for prolonged release over extended periods (up to 20 days), which is particularly beneficial in treating chronic infections .
  • Bone Cement Applications : Erythromycin carbonate has been incorporated into bone cement formulations to prevent postoperative infections due to its anti-inflammatory properties and ability to inhibit osteoclast formation .

Clinical Case Studies

The clinical application of erythromycin carbonate has been documented in several case studies:

  • Case Study Analysis : In one study, patients treated with propionyl erythromycin lauryl sulfate experienced significant improvements in symptoms associated with bacterial infections. However, some cases reported hepatotoxicity, highlighting the importance of monitoring liver function during therapy .
  • Dosing and Efficacy : The administration of erythromycin A 11,12-cyclic carbonate at doses ranging from 50 mg to 1000 mg has demonstrated effective outcomes in antibacterial therapy while maintaining a favorable safety profile .

Comparative Data Table

The following table summarizes key findings related to the antibacterial activity and formulation characteristics of erythromycin carbonate compared to traditional erythromycin:

PropertyErythromycin AErythromycin A 11,12-Carbonate
Antibacterial SpectrumModerateEnhanced against resistant strains
Tissue PenetrationStandardImproved due to structural modifications
Release ProfileShortProlonged (up to 20 days)
Clinical ApplicationsCommonAdvanced formulations in bone cement and targeted therapies

Propriétés

Numéro CAS

54579-17-8

Formule moléculaire

C38H69NO16

Poids moléculaire

796 g/mol

Nom IUPAC

carbonic acid;(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione

InChI

InChI=1S/C37H67NO13.CH2O3/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;2-1(3)4/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;(H2,2,3,4)/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;/m1./s1

Clé InChI

ZWCGOSCDWAAFKK-YZPBMOCRSA-N

SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(=O)(O)O

SMILES isomérique

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(=O)(O)O

SMILES canonique

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(=O)(O)O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.